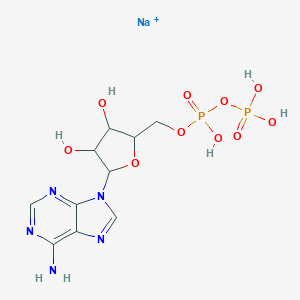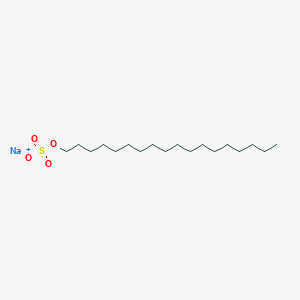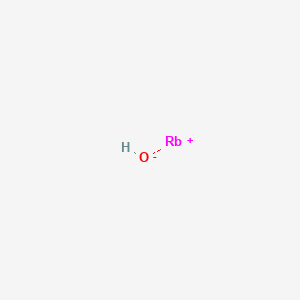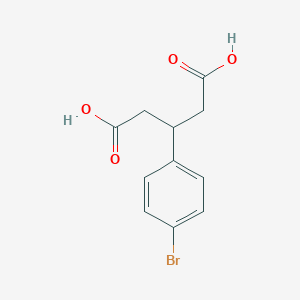
Sodium ADP
説明
Sodium ADP, also known as Adenosine 5′-diphosphate sodium salt, is an adenine nucleotide involved in energy storage and nucleic acid metabolism . It has an empirical formula of C10H15N5O10P2 and a molecular weight of 427.20 .
Synthesis Analysis
In the context of ATP production, there are three adenosine nucleotides that have one, two, or three high-energy phosphates: adenosine 5′-monophosphate (AMP), adenosine 5′-diphosphate (ADP), and adenosine 5′-triphosphate (ATP). The hydrolysis of ATP to ADP and AMP is used to drive endergonic processes of metabolism . An in vitro multi-enzyme cascade system for ATP production has been established, using adenosine and inorganic polyphosphate (polyP) as key substrates .
Molecular Structure Analysis
The molecular structure of Sodium ADP can be represented by the empirical formula C10H15N5O10P2 .
Chemical Reactions Analysis
Active transport is the movement of molecules from an area of lower concentration to a higher concentration, i.e., up a concentration gradient, via specialized membrane proteins. This process requires energy, which is provided by the breakdown of ATP .
Physical And Chemical Properties Analysis
Sodium ADP is a bacterial product with a purity of ≥95% (HPLC). It is typically available in powder form .
科学的研究の応用
Sodium and Sodium‐Ion Batteries : Sodium ADP is relevant in the development of sodium batteries, including high-energy batteries for electrical vehicles and stationary applications like frequency regulation and peak production shift in renewable energy systems (Delmas, 2018).
Anaerobic Digestion Process : Sodium impacts methanogens in anaerobic systems by increasing osmotic pressure or dehydrating microorganisms, which affects biogas production and composition. Research shows that sodium levels can significantly influence process inhibition in anaerobic digestion, especially in the presence of high levels of ammonia (Hierholtzer & Akunna, 2012).
Biogas Production Enhancement : Sodium hydroxide pretreatment of pulp and paper sludge enhances methane productivity in anaerobic digestion. Optimal amounts of sodium hydroxide result in improved solubilization of organics and significantly higher methane yield (Lin et al., 2009).
Optical Properties in Crystals : Adding sodium sulphide to Ammonium Dihydrogen Phosphate (ADP) crystals alters their linear optical parameters, indicating potential applications in optical mixing and electro-optical modulation (Kochuparampil et al., 2017).
Respiratory Function in Mitochondria : Studies show that high-dose pentobarbital sodium does not suppress mitochondrial respiratory function in rat hearts. This finding suggests the suitability of pentobarbital sodium anesthesia for cardiac mechanoenergetic studies (Takaki et al., 1997).
Sodium Pump Reactions : Research suggests that ADP, as well as ATP, is required for sodium-sodium exchange in physiological systems, indicating a complex interaction in sodium transport mechanisms (Glynn et al., 1971).
Sodium MRI in Biomedical Applications : Sodium MRI is used in translational imaging research to provide quantitative biochemical information on tissue viability, cell integrity, and function, aiding in the diagnosis and prognosis of various diseases (Madelin & Regatte, 2013).
Safety And Hazards
将来の方向性
The sodium and potassium gradients across the plasma membrane are used by animal cells for numerous processes, and the range of demands requires that the responsible ion pump, the Na,K-ATPase, can be fine-tuned to the different cellular needs . This suggests potential future research directions in understanding how these processes can be manipulated for therapeutic purposes.
特性
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHFIIOXORNJT-MCDZGGTQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341117 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |
CAS RN |
1172-42-5 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)









![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)